Bis(2-(dimethylamino)ethyl) succinate is a chemical compound with the molecular formula C₁₂H₂₄N₂O₄. It consists of two dimethylaminoethyl groups attached to a succinate moiety. This compound is characterized by its clear to yellow liquid form and is soluble in organic solvents. It has been studied for its potential applications in various fields, including pharmaceuticals and materials science.
Bis(2-(dimethylamino)ethyl) succinate, also known as N,N'-diethylethylenediamine disuccinate or succinylcholine, is a chemical compound synthesized by reacting succinic acid with N,N'-diethylethylenediamine. Its properties and applications have been studied in various scientific publications [, ].
Bis(2-(dimethylamino)ethyl) succinate has been primarily investigated for its pharmacological properties, particularly its neuromuscular blocking activity. It acts as a competitive antagonist at the nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle paralysis []. This property has made it a valuable tool in various medical procedures, such as surgery and mechanical ventilation [].
Beyond its clinical applications, bis(2-(dimethylamino)ethyl) succinate has also been employed in various biomedical research studies. It has been used to investigate the mechanisms of neuromuscular transmission and the development of neuromuscular blockers with improved properties [, ]. Additionally, it has been utilized as a tool to study muscle physiology and the effects of various drugs on skeletal muscle function [, ].
Bis(2-(dimethylamino)ethyl) succinate has potential applications across various fields:
Interaction studies involving bis(2-(dimethylamino)ethyl) succinate focus on its reactivity with other chemical entities. For example:
Several compounds share structural similarities with bis(2-(dimethylamino)ethyl) succinate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis(2-(dimethylamino)ethyl) ether | Ether linkage instead of ester | Used primarily as a solvent or intermediate |
| N,N,N',N'-Tetramethyl-2,2'-oxybis(ethanamine) | Contains four methyl groups | Known for its strong basicity |
| 1,5-Bis(dimethylamino)-3-oxapentane | Contains an oxapentane ring | Exhibits unique properties related to cyclic structures |
| Succinylcholine | A quaternary ammonium compound | Used as a neuromuscular blocker in anesthesia |
Each of these compounds exhibits unique properties and applications that differentiate them from bis(2-(dimethylamino)ethyl) succinate, making it important to consider their specific contexts when evaluating potential uses.
Bis(2-(dimethylamino)ethyl) succinate was first synthesized in the mid-20th century as part of efforts to explore quaternary ammonium compounds for neuromuscular applications. Early work by Fusco et al. (1949) demonstrated its precursor role in synthesizing succinylcholine chloride, a clinically vital muscle relaxant. The compound’s stress-protective properties were later identified in a 1987 French patent (FR2598411A1), which highlighted its efficacy in enhancing cold resistance in animals compared to diazepam. By the 1990s, its utility expanded into polymer chemistry, where its bifunctional amine groups facilitated crosslinking reactions.
Initial research focused on pharmacological applications, particularly its role in synthesizing neuromuscular blockers. However, the 21st century saw a shift toward materials science, with studies exploring its use in drug delivery systems and pH-responsive polymers. A 2023 study emphasized its potential in creating stimuli-sensitive hydrogels for controlled drug release. Concurrently, advances in synthetic methodologies, such as transesterification and microwave-assisted reactions, improved yields and scalability.
The compound’s structure combines a succinate core with two dimethylaminoethyl ester groups, enabling dual functionality as a hydrogen bond acceptor and a cationic precursor. This bifunctionality supports its use in:
Recent patents, such as WO2014024207A1 (2013), highlight innovative routes for synthesizing succinylcholine chloride via transesterification, avoiding hazardous reagents like trimethylamine. Additionally, its role in creating biodegradable polymers for medical devices has gained traction, driven by demands for sustainable materials.
The classical synthesis of bis(2-(dimethylamino)ethyl) succinate involves the direct esterification reaction between 2-dimethylaminoethanol and diethyl succinate [1]. This approach represents the most straightforward method for preparing the target compound, with the molecular formula C₁₂H₂₄N₂O₄ and molecular weight of 260.33 g/mol [2]. The reaction proceeds through a transesterification mechanism where the ethyl groups of diethyl succinate are replaced by 2-dimethylaminoethyl groups [1] [3].
The reaction can be represented as follows: diethyl succinate + 2 equivalents of 2-dimethylaminoethanol → bis(2-(dimethylamino)ethyl) succinate + 2 equivalents of ethanol [1]. This classical route has been documented in multiple synthetic pathways, with chemicalbook.com reporting five different synthetic routes utilizing this fundamental approach [1]. The reaction typically requires heating to facilitate the transesterification process and drive off the ethanol byproduct .
Historical precedent for this synthetic approach dates back to Phillips's work in the Journal of the American Chemical Society in 1949, which established the foundational methodology for preparing amino alcohol esters through direct esterification [1]. The reaction benefits from the nucleophilic character of the dimethylamino group, which can participate in intramolecular interactions that influence the reaction kinetics [21].
The esterification of 2-dimethylaminoethanol with succinate derivatives follows the classical Fischer esterification mechanism with modifications due to the presence of the dimethylamino functionality [21] [34]. The mechanism involves initial nucleophilic attack by the hydroxyl group of 2-dimethylaminoethanol on the carbonyl carbon of the ester, forming a tetrahedral intermediate [34] [35].
Evidence suggests that the intermolecular esterifications proceed via an initial rate-determining intramolecular general base catalyzed formation of a cyclic tetrahedral intermediate [21]. The dimethylamino group acts as an internal base, facilitating the reaction through intramolecular hydrogen bonding interactions [21]. This mechanistic pathway is characterized by substantial negative entropies of activation and modest enthalpies of activation, consistent with concerted bimolecular reactions featuring highly ordered transition structures [21].
The reaction pathway can be described through a series of steps: protonation of the carbonyl oxygen under acidic conditions, nucleophilic attack by the alcohol oxygen, formation of the tetrahedral intermediate, elimination of the leaving group, and final deprotonation to yield the ester product [34] [35]. The presence of the dimethylamino group introduces unique mechanistic considerations, as it can participate in intramolecular interactions that influence reaction rates and selectivity [21].
Yield optimization in the synthesis of bis(2-(dimethylamino)ethyl) succinate requires careful attention to reaction conditions, particularly temperature, reaction time, and stoichiometry [20] [22]. Research demonstrates that yield improvement can be achieved through systematic variation of reaction parameters, with temperature optimization being particularly critical [22].
The molar ratio of reactants significantly impacts yield, with higher ratios of 2-dimethylaminoethanol to diethyl succinate generally producing improved conversions [24]. Studies on similar esterification reactions show that molar ratios above stoichiometric requirements can drive the equilibrium toward product formation [24]. Water removal during the reaction is crucial for yield enhancement, as the esterification is a reversible process that benefits from removal of the water byproduct [20].
Temperature optimization studies indicate that reaction temperatures between 110-120°C provide optimal conditions for ester formation while minimizing side reactions [7]. Below 110°C, reaction rates are insufficient, while temperatures above 120°C can lead to thermal decomposition of the dimethylaminoethanol starting material, which has a boiling point of 131-134°C [7]. Reaction time optimization typically ranges from several hours to overnight, depending on the specific conditions employed [7].
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 110-120°C | Maximum conversion without decomposition |
| Molar Ratio (amino alcohol:succinate) | 2.5-3.0:1 | Enhanced equilibrium shift |
| Reaction Time | 6-24 hours | Complete conversion |
| Water Removal | Continuous | Prevents reverse reaction |
Modern catalyst-mediated approaches for succinate ester synthesis have evolved significantly beyond classical acid-catalyzed methods [5] [9]. Zinc oxide has emerged as a highly effective and environmentally friendly catalyst for esterification reactions, demonstrating remarkable promotion of ester formation with excellent yields and high selectivity [5]. The highest yield of 100% was achieved using zinc oxide at 140°C for 10 hours in methanol systems [5].
Tungstophosphoric acid anchored to zeolite supports represents another innovative catalytic approach for succinate esterification [9]. This heterogeneous catalyst system achieved 92% conversion with 60% diester selectivity, highlighting the synergistic impact of active species and support materials [9]. The sustainability of such catalysts has been confirmed through regeneration studies and viability toward various alcohols, asserting their industrial relevance [9].
Zinc-based catalysts operate through a unique mechanism where zinc oxide initially dissolves to form zinc species, then redeposits as zinc oxide during the reaction [5]. This dissolution-redeposition cycle is crucial for succinate conversion, and the redeposited zinc oxide can be reused at least four times without loss of activity [5]. The reaction mechanism involves both Brønsted and Lewis acid contributions, with initial acid-catalyzed activation followed by metal-mediated coordination [14].
Green chemistry approaches to succinate ester synthesis emphasize environmentally benign processes that minimize waste generation and energy consumption [5] [12]. Ionic liquids have emerged as dual solvent-catalysts for esterification reactions, providing both reaction medium and catalytic activity [12]. Imidazolium-based ionic liquids demonstrate particular effectiveness for esterification between alcohols and succinic anhydride [12].
The use of carbon dioxide as both solvent and acid catalyst represents an innovative green approach to esterification [8]. This method employs carbon dioxide's ability to form carbonic acid in the presence of water, providing the acidic environment necessary for esterification while serving as a benign solvent [8]. The process has higher catalytic activity and improves reaction rates compared to conventional methods [8].
Solvent-free esterification approaches utilizing deep eutectic solvents formed between neat substrates offer another green chemistry pathway [16]. These systems eliminate the need for organic solvents while maintaining high reaction efficiency [16]. The formation of eutectic mixtures between amino alcohols and carboxylic acid derivatives creates liquid systems at room temperature that facilitate esterification [16].
Solvent selection profoundly influences esterification reaction kinetics, equilibrium, and product yields [13] [15]. Studies demonstrate that solvent polarity, water content, and hydrogen bonding capacity significantly affect reaction outcomes [13]. Toluene has proven particularly effective for amino alcohol esterifications, as it forms water-toluene azeotropes that facilitate water removal during reaction [7].
N-methyl-2-pyrrolidone shows increased carbon dioxide solubility compared to water-only systems, which can be beneficial for carbon dioxide-mediated esterification processes [15]. However, solvents containing significant water content can negatively impact esterification yields due to the reversible nature of the reaction [13]. Water content below 30% generally provides optimal conditions for high conversion and moderate yields [13].
The choice between aprotic and protic solvents affects reaction mechanisms and rates [12]. Aprotic solvents like dimethyl sulfoxide and dimethylformamide can promote esterification through reduced hydrogen bonding interference, while protic solvents may participate in competing reactions [12]. Solvent effects on mass transfer become particularly important in viscous reaction systems, where adequate mixing is essential for reaction completion [16].
Industrial-scale production of bis(2-(dimethylamino)ethyl) succinate faces several critical challenges that must be addressed for successful commercialization [17] [19]. Maintaining reaction efficiency and yield during scale-up represents the primary challenge, as increased reaction volumes can lead to decreased temperature and pressure control [17]. Heat and mass transfer limitations become increasingly significant at larger scales, potentially resulting in reduced reaction rates and product quality [17].
Equipment design considerations include the need for corrosion-resistant materials capable of withstanding the reactive nature of amino alcohol and succinate substrates [17]. Stainless steel and glass-lined reactors are commonly employed due to their resistance to corrosion and ability to maintain high temperatures and pressures [17]. The risk of contamination increases with scale, necessitating robust quality control measures and equipment designed to minimize contamination risks [17].
Process intensification techniques offer solutions to many scale-up challenges [17]. Continuous flow reactors provide more precise control over reaction conditions and can minimize contamination risks compared to traditional batch reactors [17]. These systems allow for improved heat and mass transfer, leading to more consistent product quality and potentially higher yields [17].
Process engineering for large-scale production requires optimization of reactor design, heat management, and separation processes [17] [19]. Reactive distillation represents one promising approach for continuous production, allowing simultaneous reaction and product separation [19]. This hybrid reactor technology has shown remarkable potential for direct conversion of succinic acid to esters, addressing traditional separation challenges [19].
Heat integration and energy efficiency become critical considerations at industrial scale [17]. The exothermic nature of esterification reactions requires effective heat removal systems, while energy recovery from process streams can improve overall economics [17]. Implementation of heat exchangers and thermal integration can significantly reduce energy consumption and operating costs [17].
Waste minimization strategies are essential for industrial viability [17]. The use of continuous flow reactors instead of batch reactors can minimize waste by allowing more precise control over reaction conditions [17]. Implementation of waste minimization programs and use of environmentally friendly catalysts and solvents contribute to sustainable production [17].
| Process Parameter | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Temperature Control | Moderate | Excellent |
| Contamination Risk | Higher | Lower |
| Heat Transfer | Limited | Enhanced |
| Product Quality | Variable | Consistent |
| Energy Efficiency | Lower | Higher |
Crystallization represents the primary purification method for bis(2-(dimethylamino)ethyl) succinate, offering high purity and excellent recovery rates [18] [30]. The crystallization process typically involves pH adjustment to optimize solubility characteristics, with pH 2.0 being commonly employed for succinate derivatives [18]. Temperature-controlled crystallization at 8°C for 4 hours can achieve recovery rates of 73.4% with purities exceeding 99% [18].
Two-stage crystallization protocols have been developed to maximize recovery while maintaining high purity [18]. The first stage involves direct crystallization of the primary product, followed by a second crystallization stage utilizing co-crystallization with urea [18]. This approach can achieve overall recovery rates of 95% with maintained product quality [18].
Crystallization conditions must be carefully optimized for amino alcohol esters due to their unique physicochemical properties [30]. The presence of dimethylamino groups can influence crystal packing and solubility behavior [30]. Solvent selection for recrystallization typically involves polar protic solvents that can interact with both the ester functionality and the amino groups [30].
Chromatographic separation methods are essential for analytical characterization and small-scale purification of bis(2-(dimethylamino)ethyl) succinate [28]. High-performance liquid chromatography represents the primary analytical method, utilizing gradient elution systems optimized for amino ester detection [28]. Detection wavelengths are typically optimized based on the chromophoric properties of the succinate ester system [28].
Column selection for amino alcohol esters requires consideration of both hydrophobic and ionic interactions [28]. Reversed-phase chromatography using C18 columns with gradient elution provides effective separation [28]. Mobile phase systems typically employ acetonitrile-water gradients with appropriate pH control to manage the ionization state of the dimethylamino groups [28].
Flash column chromatography using hexane-ethyl acetate gradients provides effective purification for research quantities [28]. The amino alcohol ester typically elutes in more polar fractions due to hydrogen bonding interactions with the stationary phase [28]. Thin-layer chromatography can be employed for reaction monitoring and fraction analysis using similar solvent systems [28].
| Chromatographic Method | Mobile Phase | Detection | Application |
|---|---|---|---|
| HPLC | Acetonitrile-water gradient | UV at 400 nm | Analytical |
| Flash Chromatography | Hexane-ethyl acetate | Visual/UV | Preparative |
| TLC | Hexane-ethyl acetate | UV/staining | Monitoring |
The computational structure elucidation of bis(2-(dimethylamino)ethyl) succinate has been approached through various theoretical methods, with density functional theory serving as the primary computational framework. The molecular structure of this compound, characterized by the molecular formula C₁₂H₂₄N₂O₄ and molecular weight of 260.33 g/mol, presents unique challenges for theoretical analysis due to its conformational flexibility and multiple rotatable bonds [1] [2].
The compound exhibits a symmetric diester structure with two dimethylaminoethyl groups connected through a central succinate backbone. This architecture creates an approximate C₂ symmetry about the central carbon-carbon bond of the succinate moiety. The structural optimization studies have revealed that the ground state geometry adopts a configuration where the dimethylaminoethyl groups can assume various orientations relative to the central succinate core [1] [3].
Computational studies utilizing basis sets such as 6-31G(d,p), 6-31+G(d,p), and 6-311++G(d,p) have been employed to investigate the electronic structure and geometric parameters of bis(2-(dimethylamino)ethyl) succinate. These calculations have provided insights into bond lengths, bond angles, and dihedral angles that characterize the molecular structure [4] [5]. The optimization process typically involves energy minimization procedures that account for both intramolecular interactions and solvent effects when applicable.
The presence of tertiary amine groups and ester linkages in the molecular structure contributes to the compound's electronic properties. The nitrogen atoms in the dimethylamino groups possess lone pairs that can participate in various intermolecular interactions, while the ester carbonyl groups serve as potential hydrogen bond acceptors [6] [7]. These features significantly influence the compound's conformational preferences and stability.
Molecular modeling applications for bis(2-(dimethylamino)ethyl) succinate have encompassed various computational approaches, including quantum mechanical calculations, molecular dynamics simulations, and conformational analysis. The compound's multiple rotatable bonds and flexible structure make it an interesting subject for molecular dynamics studies [8] [9].
Force field development for compounds containing dimethylaminoethyl groups has been documented in the literature, with particular attention to the accurate representation of conformational preferences and rotational barriers. The optimization of force field parameters requires careful consideration of the electronic effects associated with the nitrogen lone pairs and their interactions with neighboring atoms [10] [11].
Molecular dynamics simulations have been employed to investigate the conformational behavior of similar dimethylaminoethyl compounds in various environments. These studies have revealed the preference for specific conformational states and the influence of solvent interactions on molecular geometry. The computational results indicate that dimethylaminoethyl groups tend to adopt conformations that minimize steric hindrance while maximizing favorable electrostatic interactions [9] [12].
The application of polarizable force fields has shown improvements in the accurate representation of electrostatic interactions, particularly important for molecules containing tertiary amine groups. The development of these force fields requires extensive quantum mechanical calculations to derive accurate partial charges and polarizability parameters [10] [11].
Structure-activity relationship analysis of bis(2-(dimethylamino)ethyl) succinate and related compounds has focused on understanding how structural modifications influence biological activity, chemical reactivity, and physicochemical properties. The compound's structural features, including the dimethylaminoethyl substituents and succinate backbone, play crucial roles in determining its interaction with biological targets [13] [14].
The presence of tertiary amine groups in the molecular structure contributes to the compound's basicity, with a predicted pKa value of 8.53±0.28. This property significantly influences the compound's protonation state under physiological conditions and affects its membrane permeability and distribution [6] [15]. The relationship between structural features and biological activity has been extensively studied for compounds containing dimethylaminoethyl groups.
Computational studies have investigated the relationship between conformational flexibility and biological activity. The ability of bis(2-(dimethylamino)ethyl) succinate to adopt multiple conformational states may contribute to its interaction with various biological targets. The conformational analysis has revealed that the compound can exist in different rotameric forms, each potentially exhibiting distinct biological activities [13] [16].
The ester linkages in the molecular structure provide sites for potential hydrolysis, which may influence the compound's metabolic stability and duration of action. Structure-activity relationship studies have examined how modifications to the ester groups affect the compound's pharmacokinetic properties and biological efficacy [16] [17].
Conformational studies of bis(2-(dimethylamino)ethyl) succinate have revealed a complex energy landscape characterized by multiple local minima corresponding to different conformational states. The compound's flexibility arises from rotational freedom around several bonds, including the C-N bonds of the dimethylamino groups, the C-O bonds of the ester linkages, and the C-C bonds of the succinate backbone [18] [19].
The rotational barriers around the C-N bonds in dimethylamino groups have been investigated through both experimental and computational approaches. Nuclear magnetic resonance spectroscopy studies have provided insights into the dynamic behavior of these groups, while quantum mechanical calculations have elucidated the energy barriers associated with rotation [18] [20]. The barrier heights for rotation around amide and amine bonds typically range from 10-20 kcal/mol, depending on the specific structural environment.
Energy landscape analysis has revealed the existence of multiple conformational states with relatively low energy differences between them. This suggests that the compound exists as a dynamic equilibrium of conformers in solution, with the population of each conformer depending on temperature and solvent conditions [18] [21]. The conformational flexibility may contribute to the compound's ability to interact with various biological targets.
Theoretical studies have employed various computational methods to map the conformational energy landscape, including potential energy surface scanning, molecular dynamics simulations, and metadynamics approaches. These studies have identified the most stable conformational states and characterized the transition pathways between them [22]. The results indicate that the compound can access multiple conformational states with relatively low energy barriers, contributing to its conformational flexibility.
The solvent effects on conformational preferences have been investigated using continuum solvation models and explicit solvent molecular dynamics simulations. These studies have shown that polar solvents can stabilize certain conformational states through specific interactions with the dimethylamino groups and ester functionalities [21] [8]. The conformational behavior in different solvents may influence the compound's biological activity and physicochemical properties.
Data Tables:
| Computational Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₄N₂O₄ | Experimental | [1] |
| Molecular Weight | 260.33 g/mol | Calculated | [1] |
| Density | 1.0241 g/cm³ | Experimental | [6] |
| Predicted pKa | 8.53±0.28 | Computational | [6] |
| Rotational Barriers | 10-20 kcal/mol | DFT | [18] [20] |
| Conformational States | Multiple | MD/DFT | [21] [8] |
| Structural Feature | Characteristic | Computational Method | Significance |
|---|---|---|---|
| Dimethylamino Groups | Tertiary amine, flexible | DFT optimization | Determines basicity and interactions |
| Succinate Backbone | Central linker, C₂ symmetry | Molecular modeling | Provides structural framework |
| Ester Linkages | Polar, hydrogen bond acceptor | Quantum calculations | Influences solubility and stability |
| Conformational Flexibility | Multiple rotatable bonds | MD simulations | Affects biological activity |
| Energy Landscape | Multiple minima | Potential energy scanning | Determines conformational distribution |